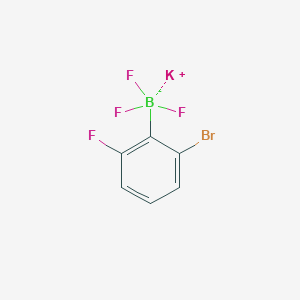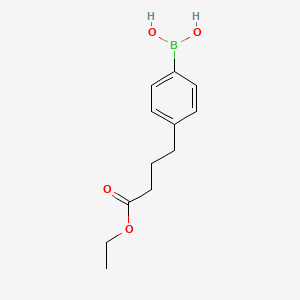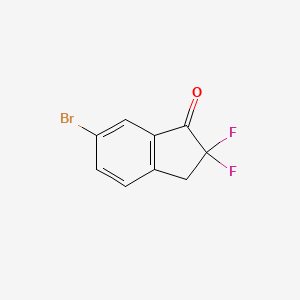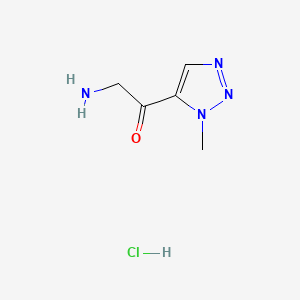
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for large-scale synthesis.
化学反応の分析
Types of Reactions
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, or alkoxy derivatives of imidazole.
Oxidation: Imidazole N-oxides.
Reduction: Dehalogenated imidazole derivatives.
科学的研究の応用
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of halogen substituents can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
- 2-bromo-1H-imidazole
- 4-chloro-2-(chloromethyl)-1H-imidazole
- 2-(bromomethyl)-1H-imidazole
Uniqueness
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and binding properties. This dual halogenation allows for versatile chemical modifications and enhances its utility in various synthetic and research applications.
特性
分子式 |
C4H5BrCl2N2 |
|---|---|
分子量 |
231.90 g/mol |
IUPAC名 |
5-bromo-2-(chloromethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H4BrClN2.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1H2,(H,7,8);1H |
InChIキー |
GCEQMYSWYMGJAB-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)CCl)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)



![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)






![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)


